Isr-IN-2 is a novel compound that has recently garnered attention in the context of its role in modulating the integrated stress response (ISR) within cellular systems. The integrated stress response is a crucial signaling pathway that helps cells adapt to various stressors, including oxidative stress and nutrient deprivation. Isr-IN-2 acts as an inhibitor of this pathway, specifically targeting the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which is a key regulatory step in the ISR. By inhibiting this phosphorylation, Isr-IN-2 can alter protein synthesis and cellular responses to stress, potentially impacting cell survival and function under adverse conditions .
The primary chemical reaction involving Isr-IN-2 is its interaction with eIF2α, where it prevents the phosphorylation of this protein by stress-sensing kinases. This inhibition alters downstream signaling cascades that would typically lead to the activation of stress granules and changes in protein synthesis. The compound's mechanism of action can be summarized as follows:
Isr-IN-2 has demonstrated significant biological activity in various experimental models. Its primary effect is the modulation of the integrated stress response, which has implications for cell survival during stress conditions. Key findings include:
The synthesis of Isr-IN-2 involves several key steps that typically include:
Specific synthetic pathways may vary based on desired properties and scalability for research or therapeutic purposes .
Isr-IN-2 has potential applications across several fields:
Interaction studies involving Isr-IN-2 primarily focus on its binding affinity and efficacy against various kinases involved in the ISR pathway. Key findings include:
Isr-IN-2 shares similarities with several other compounds that also target components of the integrated stress response or related pathways. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
ISRIB | Inhibits eIF2α phosphorylation | Specifically targets eIF2B; enhances protein synthesis recovery post-stress |
Salubrinal | Inhibits dephosphorylation of eIF2α | Protects neurons from apoptosis; less selective than Isr-IN-2 |
Thapsigargin | Induces endoplasmic reticulum stress | Causes calcium release from ER; leads to cell death under certain conditions |
Isr-IN-2 is unique in its selective inhibition of eIF2α phosphorylation without affecting other pathways as drastically as some similar compounds. This specificity may allow for more targeted therapeutic applications while minimizing side effects associated with broader ISR modulation .
ISR-IN-2, also known as compound 47, represents a novel small molecule inhibitor of the integrated stress response with a molecular formula of C22H22Cl4N2O4 and molecular weight of 520.23 g/mol [19]. The compound operates through direct binding to the eukaryotic initiation factor 2B complex, specifically targeting the interface regions critical for complex assembly and stability [4].
The structural foundation of ISR-IN-2 action centers on its ability to modulate the assembly dynamics of the eIF2B heterodecameric complex [5]. The eIF2B complex consists of two eIF2Bβδγε tetramers bridged by one eIF2Bα2 homodimer, forming a twofold symmetric structure essential for guanine nucleotide exchange factor activity [15] [17]. ISR-IN-2 binds to specific regions within this decameric assembly, promoting stabilization of the active conformational state [25].
Cryo-electron microscopy studies have revealed that ISR-IN-2 functions as a molecular staple, binding across the symmetry interface between eIF2B tetrameric subcomplexes [25]. This binding mechanism enhances the formation and stability of higher-order eIF2B assemblies, particularly promoting the assembly of eIF2Bβδγε tetramers into active octameric complexes [34] [36]. The compound demonstrates a half-maximal assembly concentration of approximately 250 nM when driving eIF2Bβδγε tetramer assembly into octamers [34] [36].
The stabilization process involves specific structural changes within the eIF2B complex that maintain it in an active A-State conformation rather than the inhibitory I-State [5]. This conformational preference is achieved through allosteric communication between the ISR-IN-2 binding site and the eIF2 substrate binding regions [31]. The binding of ISR-IN-2 creates a deep groove spanning across the eIF2B tetramer-tetramer interface, effectively preventing the conformational transitions that would normally lead to complex inactivation [25].
Kinetic analysis demonstrates that ISR-IN-2 drives eIF2Bβδγε tetramer assembly with rapid kinetics, achieving half-maximal assembly in approximately 5 minutes [34] [36]. However, the dissociation kinetics of ISR-IN-2-stabilized octamers are notably faster than naturally occurring eIF2Bα2-stabilized decamers, with a dissociation half-life of 15 minutes compared to 3 hours for the natural assemblies [34] [36].
Assembly Parameter | ISR-IN-2 Octamers | Natural Decamers |
---|---|---|
Assembly EC50 | 250 nM | 20 nM eIF2Bα2 |
Assembly t1/2 | 5 minutes | 7 minutes |
Dissociation t1/2 | 15 minutes | 3 hours |
GEF Activity Enhancement | >20-fold | >20-fold |
The mechanism by which ISR-IN-2 achieves competitive inhibition of phosphorylated eIF2α binding involves complex allosteric regulation within the eIF2B structure [5] [27]. Phosphorylated eIF2α normally functions as a potent competitive inhibitor of eIF2B, converting the substrate eIF2 into an inhibitory molecule that sequesters eIF2B into non-productive complexes [4] [8].
ISR-IN-2 counteracts this inhibitory mechanism through allosteric antagonism of the phosphorylated eIF2α binding site [27]. The compound binding site is physically distant from the eIF2 and phosphorylated eIF2α binding regions, yet structural studies reveal that ISR-IN-2 binding induces conformational changes that reduce the affinity of eIF2B for phosphorylated eIF2α [5] [31]. This allosteric communication operates through a rocking motion within the eIF2B complex that couples the ISR-IN-2 binding site with the eIF2 binding regions [5].
The competitive inhibition mechanism becomes particularly evident under varying levels of eIF2α phosphorylation [14]. ISR-IN-2 demonstrates maximal efficacy when phosphorylated eIF2α levels remain below a critical threshold of approximately 45-70% of maximum cellular phosphorylation [14]. Above this threshold, the competitive inhibition becomes insufficient to overcome the overwhelming presence of phosphorylated eIF2α, and ISR-IN-2 loses its inhibitory capacity [14].
Experimental evidence demonstrates that ISR-IN-2 maintains eIF2B in its active conformational state even in the presence of moderate levels of phosphorylated eIF2α [27]. This is achieved through stabilization of the A-State conformation, which exhibits reduced affinity for phosphorylated eIF2α compared to the I-State conformation [5]. The compound effectively prevents the conversion of eIF2B decamers into the inhibitory 'conjoined tetramers' that normally result from phosphorylated eIF2α binding [5] [31].
The molecular basis of this competitive inhibition involves specific structural elements within the eIF2B complex [5]. Phosphorylated eIF2α binding normally refolds the eIF2α subunit, allowing it to contact eIF2B at an interface different from the normal substrate binding site [17]. ISR-IN-2 binding appears to maintain the structural integrity of the normal substrate binding interface while simultaneously reducing the accessibility of the alternative phosphorylated eIF2α binding site [27].
Phosphorylation Level | ISR-IN-2 Efficacy | Mechanism |
---|---|---|
0-45% Maximum | High efficacy | Complete competitive inhibition |
45-70% Maximum | Moderate efficacy | Partial competitive inhibition |
>70% Maximum | Low efficacy | Insufficient competition |
The restoration of ternary complex dynamics represents the ultimate functional outcome of ISR-IN-2 action within the integrated stress response pathway [4] [7]. The ternary complex, composed of eIF2, guanosine triphosphate, and methionyl-initiator transfer RNA, serves as the fundamental unit for translation initiation in eukaryotic cells [4] [7].
Under normal cellular conditions, eIF2B catalyzes the guanosine diphosphate to guanosine triphosphate exchange reaction necessary for ternary complex regeneration [15] [17]. However, during stress conditions that activate the integrated stress response, phosphorylation of eIF2α at serine 51 converts eIF2 from a substrate into a competitive inhibitor of eIF2B [4] [8]. This conversion dramatically reduces the availability of functional ternary complexes, leading to global translation attenuation [7] [16].
ISR-IN-2 restores ternary complex dynamics by maintaining eIF2B in its active state despite the presence of phosphorylated eIF2α [13]. The compound achieves this restoration through its dual mechanism of eIF2B stabilization and competitive inhibition of phosphorylated eIF2α binding [25] [27]. By preventing eIF2B sequestration into inactive complexes, ISR-IN-2 preserves the guanine nucleotide exchange factor activity necessary for ternary complex regeneration [13].
The kinetics of ternary complex restoration under ISR-IN-2 treatment demonstrate rapid recovery of translation initiation capacity [13]. Within cellular systems, ISR-IN-2 treatment leads to measurable increases in ternary complex availability within minutes of compound addition [13]. This rapid response reflects the direct biochemical action of the compound on eIF2B activity rather than transcriptional or other indirect mechanisms [13].
Experimental measurements of ternary complex dynamics reveal that ISR-IN-2 can restore ternary complex levels to near-normal concentrations even in the presence of moderate integrated stress response activation [14]. The compound demonstrates particular efficacy in conditions where the ratio of non-phosphorylated eIF2 exceeds that of phosphorylated eIF2 [11] [14]. Under these conditions, ISR-IN-2 treatment results in nearly complete restoration of bulk protein synthesis rates [14].
The temporal dynamics of ternary complex restoration follow a biphasic pattern under ISR-IN-2 treatment [13]. An initial rapid phase occurs within the first 30 minutes of treatment, reflecting direct eIF2B activation and immediate ternary complex regeneration [13]. This is followed by a sustained phase characterized by maintained ternary complex levels as long as ISR-IN-2 remains bound to eIF2B [13].
Quantitative analysis of ternary complex reformation demonstrates that ISR-IN-2 enhances the rate of guanosine diphosphate to guanosine triphosphate exchange by greater than 20-fold compared to conditions with phosphorylated eIF2α alone [25] [36]. This enhancement directly correlates with the increased assembly of eIF2B into its active octameric and decameric forms [25] [36].
Time Point | Ternary Complex Recovery | Translation Rate |
---|---|---|
15 minutes | 60% of control | 45% of control |
30 minutes | 85% of control | 70% of control |
60 minutes | 95% of control | 90% of control |
120 minutes | 95% of control | 95% of control |